Cas no 1338969-13-3 ((4-methoxybutyl)1-(3-methylthiophen-2-yl)ethylamine)

(4-Methoxybutyl)1-(3-methylthiophen-2-yl)ethylamine is a specialized amine derivative featuring a methoxybutyl substituent and a 3-methylthiophen-2-yl moiety. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its unique structural framework, which may serve as a versatile intermediate for the development of bioactive molecules. The presence of both ether and thiophene groups enhances its potential for further functionalization, making it valuable for applications in medicinal chemistry and material science. Its well-defined molecular structure ensures consistent reactivity, facilitating precise synthetic modifications. This compound is typically handled under controlled conditions to maintain stability and purity.
(4-methoxybutyl)1-(3-methylthiophen-2-yl)ethylamine structure
1338969-13-3 structure
Product name:(4-methoxybutyl)1-(3-methylthiophen-2-yl)ethylamine
CAS No:1338969-13-3
MF:C12H21NOS
MW:227.366242170334
CID:5149309
PubChem ID:63992497

(4-methoxybutyl)1-(3-methylthiophen-2-yl)ethylamine Chemical and Physical Properties

Names and Identifiers

    • (4-Methoxybutyl)[1-(3-methylthiophen-2-yl)ethyl]amine
    • 4-Methoxy-N-(1-(3-methylthiophen-2-yl)ethyl)butan-1-amine
    • 2-Thiophenemethanamine, N-(4-methoxybutyl)-α,3-dimethyl-
    • (4-methoxybutyl)1-(3-methylthiophen-2-yl)ethylamine
    • Inchi: 1S/C12H21NOS/c1-10-6-9-15-12(10)11(2)13-7-4-5-8-14-3/h6,9,11,13H,4-5,7-8H2,1-3H3
    • InChI Key: YIWHWQHRVWRGBX-UHFFFAOYSA-N
    • SMILES: S1C=CC(C)=C1C(C)NCCCCOC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 7
  • Complexity: 166
  • Topological Polar Surface Area: 49.5
  • XLogP3: 2.3

(4-methoxybutyl)1-(3-methylthiophen-2-yl)ethylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-161490-5.0g
(4-methoxybutyl)[1-(3-methylthiophen-2-yl)ethyl]amine
1338969-13-3
5g
$2650.0 2023-05-24
Enamine
EN300-161490-0.5g
(4-methoxybutyl)[1-(3-methylthiophen-2-yl)ethyl]amine
1338969-13-3
0.5g
$877.0 2023-05-24
Enamine
EN300-161490-50mg
(4-methoxybutyl)[1-(3-methylthiophen-2-yl)ethyl]amine
1338969-13-3
50mg
$647.0 2023-09-23
Enamine
EN300-161490-100mg
(4-methoxybutyl)[1-(3-methylthiophen-2-yl)ethyl]amine
1338969-13-3
100mg
$678.0 2023-09-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1348684-2.5g
4-Methoxy-N-(1-(3-methylthiophen-2-yl)ethyl)butan-1-amine
1338969-13-3 95%
2.5g
¥14993.00 2024-08-09
Enamine
EN300-161490-0.05g
(4-methoxybutyl)[1-(3-methylthiophen-2-yl)ethyl]amine
1338969-13-3
0.05g
$768.0 2023-05-24
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01008587-1g
(4-Methoxybutyl)[1-(3-methylthiophen-2-yl)ethyl]amine
1338969-13-3 95%
1g
¥4494.0 2023-04-03
Enamine
EN300-161490-0.1g
(4-methoxybutyl)[1-(3-methylthiophen-2-yl)ethyl]amine
1338969-13-3
0.1g
$804.0 2023-05-24
Enamine
EN300-161490-1.0g
(4-methoxybutyl)[1-(3-methylthiophen-2-yl)ethyl]amine
1338969-13-3
1g
$914.0 2023-05-24
Enamine
EN300-161490-10000mg
(4-methoxybutyl)[1-(3-methylthiophen-2-yl)ethyl]amine
1338969-13-3
10000mg
$3315.0 2023-09-23

Additional information on (4-methoxybutyl)1-(3-methylthiophen-2-yl)ethylamine

Introduction to (4-methoxybutyl)1-(3-methylthiophen-2-yl)ethylamine and Its Applications in Modern Chemical Research

(4-methoxybutyl)1-(3-methylthiophen-2-yl)ethylamine, with the CAS number 1338969-13-3, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in various scientific domains, particularly in the development of novel therapeutic agents and advanced materials.

The molecular structure of (4-methoxybutyl)1-(3-methylthiophen-2-yl)ethylamine consists of a butyl chain substituted with a methoxy group at the fourth carbon position, linked to an ethylamine moiety that is further connected to a thiophene ring substituted with a methyl group at the third position. This specific arrangement of functional groups imparts unique chemical properties that make it a valuable candidate for synthetic chemistry and medicinal applications.

In recent years, there has been growing interest in thiophene derivatives due to their diverse biological activities and potential as pharmacological intermediates. The presence of the thiophene ring in (4-methoxybutyl)1-(3-methylthiophen-2-yl)ethylamine contributes to its reactivity and versatility, enabling its use in the synthesis of more complex molecules. This compound has been explored in the development of new drugs targeting various diseases, including neurological disorders and infectious diseases.

One of the most compelling aspects of (4-methoxybutyl)1-(3-methylthiophen-2-yl)ethylamine is its role as a building block in organic synthesis. Its structural features allow for modifications at multiple sites, enabling chemists to tailor its properties for specific applications. For instance, researchers have utilized this compound to create novel ligands for metal-catalyzed reactions, which are essential in the synthesis of complex organic molecules.

The pharmaceutical industry has also shown significant interest in thiophene-based compounds due to their potential therapeutic effects. Studies have indicated that derivatives of thiophene can exhibit anti-inflammatory, antiviral, and anticancer properties. The compound (4-methoxybutyl)1-(3-methylthiophen-2-yl)ethylamine has been investigated as a precursor in the synthesis of molecules that target specific biological pathways involved in disease progression. Its ability to interact with biological targets makes it a promising candidate for drug development.

Recent advancements in computational chemistry have further enhanced the understanding of how (4-methoxybutyl)1-(3-methylthiophen-2-yl)ethylamine interacts with biological systems. Molecular modeling studies have provided insights into its binding affinity and mechanism of action, which are crucial for optimizing its pharmacological properties. These computational approaches have enabled researchers to design more effective derivatives with improved therapeutic profiles.

The synthetic methodologies for preparing (4-methoxybutyl)1-(3-methylthiophen-2-yl)ethylamine have also seen significant development. Modern synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have made it possible to construct its complex structure efficiently and with high yield. These advancements have not only facilitated the production of this compound but also opened up new avenues for exploring related molecules with similar structural motifs.

In addition to its pharmaceutical applications, (4-methoxybutyl)1-(3-methylthiophen-2-yl)ethylamine has found utility in other areas of chemical research. For example, it has been used as a ligand in catalytic systems for asymmetric synthesis, where its chiral properties contribute to the enantioselective formation of desired products. This application highlights its versatility and importance in advancing synthetic methodologies.

The future prospects for (4-methoxybutyl)1-(3-methylthiophen-2-yl)ethylamine are promising, with ongoing research aimed at uncovering new applications and improving existing ones. As our understanding of molecular interactions continues to grow, this compound is expected to play an increasingly significant role in both academic research and industrial applications. Its unique structural features and functional properties make it a valuable asset in the chemical toolbox.

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